molecular formula C10H6O4 B1438562 7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one CAS No. 1177271-53-2

7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one

Cat. No.: B1438562
CAS No.: 1177271-53-2
M. Wt: 190.15 g/mol
InChI Key: YGLXNDOUGBEARL-UHFFFAOYSA-N
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Description

7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one is a specialized chemical compound with the molecular formula C10H6O4 and a molecular weight of 190.15 g/mol . This compound belongs to the furochromenone chemical family, a class of structures related to coumarins that are of significant interest in medicinal chemistry research due to their diverse biological activities . While specific biological data on this exact molecule is limited in the public domain, its structural framework is highly relevant for anticancer research. Scientific literature indicates that closely related hydroxy-chromenone (coumarin) derivatives have demonstrated promising cytotoxic effects against a panel of human cancer cell lines, including AGS, HCT-116, and HeLa cells . Some analogues have been shown to exert their antiproliferative effects by inducing apoptosis (programmed cell death) and arresting the cell cycle at the G2/M phase . The presence of the hydroxy and carbonyl functional groups on the fused ring system makes this compound a valuable scaffold for the synthesis and exploration of novel bioactive molecules with potential antitumor properties. This product is intended for research purposes, such as in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block in pharmaceutical development. Researchers can use it to further investigate its intrinsic properties or to create new derivatives aimed at developing more potent therapeutic agents. Key Identifiers: • CAS Number: 1177271-53-2 • Molecular Formula: C10H6O4 • Molecular Weight: 190.15 g/mol • SMILES: O=C1CC2=COC3=CC(O)=CC(O1)=C23 Please Note: This product is labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

10-hydroxy-2,7-dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4/c11-6-2-7-10-5(4-13-7)1-9(12)14-8(10)3-6/h2-4,11H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLXNDOUGBEARL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=COC3=C2C(=CC(=C3)O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Palladium-Catalyzed Acylation

One of the most effective and modern synthetic routes to chromenone derivatives, including 7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one, is the intramolecular palladium-catalyzed acylation of alkenyl bromides with aldehydes.

  • Catalyst System: Pd(PPh₃)₄ combined with Xphos ligand.
  • Base: Potassium carbonate (K₂CO₃).
  • Solvent: 1,4-dioxane.
  • Reaction Type: Intramolecular acylation leading to ring closure.
  • Outcome: Moderate to good yields of flavonoid-type chromenone derivatives.

This method is advantageous for its mild reaction conditions and versatility in functional group tolerance, enabling the synthesis of diversely substituted chromenones, which can be adapted for the preparation of this compound by suitable precursor design.

Parameter Details
Catalyst Pd(PPh₃)₄/Xphos
Base K₂CO₃
Solvent 1,4-Dioxane
Temperature Moderate heating (typically 80-100°C)
Yield Range Moderate to good (50-85%)
Reaction Time Several hours (varies by substrate)
Functional Group Tolerance Broad, allows for hydroxy and furan rings

Reference: The Journal of Organic Chemistry, 2017.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave technology has been increasingly utilized to accelerate the synthesis of heterocyclic compounds, including chromenone derivatives.

  • Advantages: Significant reduction in reaction time (up to 95-98%) and increase in yield (up to 113% improvement).
  • Methodology: Reactions are typically performed under solvent-free or minimal solvent conditions, often with catalytic amounts of neutral or basic salts.
  • Application: Facilitates rapid formation of fused heterocycles such as furochromenones by enhancing reaction kinetics and selectivity.

For this compound, microwave-assisted synthesis can be employed for key cyclization steps or functional group transformations, especially when traditional thermal methods are sluggish or low-yielding.

Parameter Details
Heating Source Microwave irradiation
Reaction Time Minutes (3-10 min typical)
Yield Improvement Up to 113% compared to conventional
Environmental Impact Reduced solvent use, greener synthesis
Purification Often simplified due to cleaner reactions

Reference: International Journal of Scientific Research and Reviews, 2015.

Classical Cyclization and Condensation Approaches

Traditional synthetic routes involve multi-step condensation and cyclization reactions starting from suitable hydroxy-substituted precursors.

  • Starting Materials: Hydroxyphenyl derivatives, furfuryl amine, or related furanyl precursors.
  • Reagents: Acid catalysts or Lewis acids to promote cyclization.
  • Conditions: Reflux in polar solvents or under controlled heating.
  • Challenges: Often require long reaction times and multiple purification steps.

These classical methods provide foundational approaches but are increasingly supplemented or replaced by catalytic and microwave-assisted methods for efficiency.

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
Intramolecular Pd-Catalyzed Acylation Uses Pd catalyst, mild base, dioxane solvent High selectivity, moderate to good yields Requires expensive Pd catalyst, longer reaction times
Microwave-Assisted Synthesis Rapid heating, solvent-free options Drastically reduced time, improved yields Requires specialized equipment, scale-up challenges
Classical Cyclization Acid or Lewis acid catalyzed Well-established, accessible reagents Longer reaction times, lower yields, more waste

Research Findings and Practical Considerations

  • Yield Optimization: Pd-catalyzed methods yield 50-85%, while microwave methods can enhance yields beyond 90% in reduced times.
  • Functional Group Compatibility: Pd-catalysis tolerates hydroxy and furan substituents critical for this compound.
  • Scalability: Classical methods are more scalable but less efficient; microwave methods are excellent for rapid small-scale synthesis.
  • Environmental Impact: Microwave-assisted and catalytic methods reduce solvent use and waste, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromenone moiety to chromanol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the furan and chromenone rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted furochromenes, chromanols, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, molecular formulas, and properties:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Notes References
7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one 7-hydroxy, fused furo-chromone Not explicitly provided* Discontinued; fused furo[4,3,2-de]chromenone
(E)-3-((5-(4-Bromophenyl)-2-oxofuran-3-ylidene)methyl)-4H-chromen-4-one (3d) 4-bromophenyl, E-isomer C₁₉H₁₁BrO₃ 367.19 Confirmed E-configuration via NMR; hybrid furan-chromone
7-(4-Fluorophenyl)-4H-chromen-4-one (3g) 4-fluorophenyl at C7 C₁₅H₉FO₂ 241.23 High yield (94%); lipophilic due to fluorine
3-(4-Methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one 4-methoxyphenyl, methyl at C5 C₂₀H₁₄O₄ 334.32 Furo[3,2-g]chromenone fusion; methoxy enhances stability
7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one Trifluoromethyl, 4-methoxyphenyl, 7-hydroxy C₁₇H₁₁F₃O₄ 336.26 Electron-withdrawing CF₃ group; 95% purity

*Inferred structure: Furo[4,3,2-de]chromen-4(3H)-one with a hydroxy group at position 5.

Key Observations:
  • Substituent Impact on Solubility : Hydroxy groups (e.g., at C7 in the target compound) improve aqueous solubility and bioavailability compared to lipophilic groups like fluorine or methoxy .
  • Ring Fusion Differences: Furo[3,2-g]chromenones (e.g., compound in ) exhibit distinct electronic properties due to alternative fusion patterns compared to furo[4,3,2-de] systems.
  • Synthetic Accessibility : Many analogs (e.g., 3d, 3g) are synthesized via hybrid strategies combining furan-2(3H)-ones and chromen-4(4H)-ones, with E-isomer confirmation via NMR .

Physicochemical and Pharmacokinetic Properties

  • Bioavailability: Compounds with multiple hydroxy groups (e.g., 3,7-dihydroxy derivatives) exhibit higher bioavailability scores (0.55–0.56) and lower synthetic accessibility scores (SAS: 1.5–3.42) compared to non-hydroxylated analogs .
  • Thermal Stability : Methoxy and trifluoromethyl substituents enhance thermal stability, as seen in compounds like 3-(4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one (m.p. >100°C) .

Biological Activity

7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one, a compound belonging to the chromone family, has garnered attention for its diverse biological activities. This article reviews the current understanding of its pharmacological properties, including its cytotoxicity against cancer cell lines, antioxidant potential, and other relevant biological effects.

Chemical Structure and Properties

The chemical structure of this compound features a fused chromone and furan moiety. Its molecular formula is C10_{10}H6_{6}O3_3, and it exhibits several functional groups that contribute to its biological activities.

Cytotoxicity and Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the findings from recent research:

Cell Line IC50 (µM) Comparison Compound IC50 (µM)
MCF-7 (Breast Cancer)0.20 ± 0.02Lapatinib5.90 ± 0.74
A2780 (Ovarian Cancer)0.14 ± 0.03Lapatinib11.11 ± 1.03

The compound demonstrated potent cytotoxicity against both MCF-7 and A2780 cell lines, exhibiting IC50 values significantly lower than those of the positive control lapatinib, suggesting its potential as a therapeutic agent in oncology .

The mechanism through which this compound exerts its cytotoxic effects may involve the inhibition of specific protein kinases associated with cancer progression. Studies have indicated that derivatives of this compound can inhibit cyclin-dependent kinase 2 (CDK2) and other tyrosine kinases such as HER2 and EGFR .

Antioxidant Activity

In addition to its anticancer properties, this compound has been studied for its antioxidant capabilities. Research indicates that compounds within this class can scavenge free radicals and reduce oxidative stress in biological systems . This property is crucial in preventing cellular damage linked to various diseases, including cancer.

Case Studies

Several case studies have illustrated the therapeutic potential of chromone derivatives similar to this compound:

  • Case Study on MCF-7 Cells : A study demonstrated that a series of chromone derivatives exhibited varying degrees of cytotoxicity against MCF-7 cells, with some derivatives showing enhanced activity compared to standard treatments .
  • In Vivo Studies : Preliminary animal studies have suggested that compounds with similar structures can reduce tumor growth in xenograft models when administered at specific doses .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one derivatives?

  • Methodological Answer : A common approach involves base-catalyzed cyclization using sodium hydroxide and hydrogen peroxide in ethanol. For example, chromenone derivatives can be synthesized via Claisen-Schmidt condensation followed by oxidative cyclization. Reaction conditions (e.g., temperature, solvent polarity) should be optimized to minimize side products. NMR (¹H and ¹³C) and mass spectrometry (MS) are critical for confirming purity and structure .

Q. How is the structural identity of this compound confirmed using spectroscopic techniques?

  • Methodological Answer : ¹H NMR analysis (400 MHz, CDCl₃) identifies proton environments, such as aromatic protons (δ 8.29–6.35 ppm) and methoxy groups (δ 3.81–3.86 ppm). ¹³C NMR resolves carbonyl (δ ~176 ppm) and aromatic carbons. High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]+) with <5 ppm error. Cross-referencing with computational predictions (e.g., DFT) enhances accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 7-Hydroxyfuro derivatives?

  • Methodological Answer : Systematic variation of catalysts (e.g., NaOH vs. KOH), solvents (ethanol vs. DMF), and reaction time/temperature can be analyzed via Design of Experiments (DoE). For instance, increasing hydrogen peroxide concentration (30% to 50%) may enhance cyclization efficiency. Kinetic studies (e.g., monitoring by HPLC) identify rate-limiting steps, while column chromatography or recrystallization improves purity .

Q. What advanced techniques resolve contradictions between computational and experimental spectroscopic data?

  • Methodological Answer : Discrepancies in NMR chemical shifts or IR vibrational modes may arise from solvent effects or crystal packing. Hybrid methods, such as combining X-ray crystallography (for solid-state conformation) with solvent-phase DFT calculations, reconcile differences. For crystallographic ambiguities, SHELXL refinement with high-resolution data (≤1.0 Å) and Hirshfeld surface analysis validate bond lengths/angles .

Q. How can computational modeling predict the reactivity of substituted 7-Hydroxyfuro derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking studies assess bioactivity by simulating interactions with target proteins (e.g., enzymes). MD simulations evaluate stability in physiological conditions. Validation against experimental IC₅₀ values or crystallographic data ensures reliability .

Q. What strategies mitigate challenges in resolving crystal structures of halogenated derivatives?

  • Methodological Answer : Heavy atoms (e.g., Cl, F) introduce anomalous scattering, requiring synchrotron radiation for high-resolution data. Twin refinement in SHELXL addresses pseudo-merohedral twinning. For disordered regions, PART and ISOR commands constrain thermal parameters. Complementary techniques like PXRD or TEM confirm phase purity .

Data Analysis and Reproducibility

Q. How can researchers ensure methodological rigor in synthesizing and characterizing this compound?

  • Methodological Answer : Triangulate data via multiple techniques (e.g., NMR, MS, XRD). For reproducibility, document solvent batch, humidity, and heating rates. Internal standards (e.g., TMS for NMR) and calibration curves (for HPLC) enhance precision. Open-access repositories (e.g., IUCrData) provide crystallographic datasets for peer validation .

Q. What approaches validate the stereochemistry of complex 7-Hydroxyfuro derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction unambiguously assigns stereochemistry. For non-crystalline samples, electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) compare experimental spectra with DFT-simulated transitions. NOESY NMR identifies spatial proximity of protons in rigid structures .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one
Reactant of Route 2
7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one

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